2-Amino-3-nitronaphthoquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-nitronaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c11-7-8(12(15)16)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBMAEPCVLHWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity
Mechanistic Investigations of 2-Amino-3-nitronaphthoquinone Formation Pathways
The synthesis of this compound can be approached through two primary strategic disconnections: introduction of the nitro group onto a pre-existing amino-naphthoquinone (electrophilic aromatic substitution) or introduction of the amino group onto a nitro-naphthoquinone precursor (nucleophilic aromatic substitution).
One plausible route to this compound is the direct nitration of 2-amino-1,4-naphthoquinone. This reaction proceeds via an electrophilic aromatic substitution mechanism. The nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The amino group at the C2 position, being an activating group, increases the electron density of the naphthoquinone ring, facilitating the attack by the nitronium ion. The reaction involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, followed by deprotonation to restore aromaticity and yield the final product. mdpi.com
Alternatively, the synthesis can be achieved through a nucleophilic aromatic substitution pathway. This would typically involve the reaction of a 2-halo-3-nitro-1,4-naphthoquinone with an amine source, such as ammonia. The strong electron-withdrawing effect of the nitro group and the carbonyl moieties makes the C2 position highly electrophilic and susceptible to nucleophilic attack. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the departure of the halide leaving group to furnish this compound.
Another potential nucleophilic pathway is the Michael addition of a nitrogen nucleophile to a suitable naphthoquinone precursor. For instance, the reaction of a nitrated aniline (B41778) with 1,4-naphthoquinone (B94277) in the presence of a Lewis acid catalyst can lead to the formation of aminonaphthoquinone derivatives. mdpi.com This approach, however, would result in a phenylamino (B1219803) substituent rather than a primary amino group unless subsequent cleavage of the phenyl group is performed.
The regioselectivity of the synthesis is a critical aspect. In the nitration of 2-amino-1,4-naphthoquinone, the directing effects of the existing amino substituent play a pivotal role. The amino group is an ortho-, para-director. In the context of the naphthoquinone ring, the C3 position is ortho to the C2 amino group, making it a likely site for electrophilic attack. However, steric hindrance from the adjacent amino group and the peri-carbonyl group can influence the outcome. Studies on the nitration of analogous 2-(phenylamino)-1,4-naphthoquinone have shown that substitution can occur at the ortho and para positions of the phenyl ring. mdpi.com For the direct nitration of the naphthoquinone ring, the electronic activation by the amino group at C2 would strongly favor substitution at the adjacent C3 position.
In the case of nucleophilic amination of a 2-halo-3-nitronaphthoquinone, the position of the incoming amino group is predetermined by the location of the leaving group. The regioselectivity is therefore controlled by the synthesis of the starting material. The presence of the nitro group at the C3 position activates the C2 position for nucleophilic attack, making this a highly regioselective process.
Electronic Effects on Naphthoquinone Reactivity
The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both the inductive and resonance effects. Its presence significantly increases the electrophilicity of the naphthoquinone ring, making it more susceptible to nucleophilic attack. This effect is particularly pronounced at the carbon atoms of the quinone moiety. The electron-withdrawing nature of the nitro group also lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates reduction processes. scielo.br
Conversely, the amino group (-NH₂) is a strong electron-donating group, primarily through its resonance effect, where the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic system. This electron donation increases the electron density of the naphthoquinone ring, which would generally decrease its susceptibility to nucleophilic attack and increase its reactivity towards electrophiles. The amino group also raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation.
The simultaneous presence of both a strong electron-donating group and a strong electron-withdrawing group on the same ring system leads to a "push-pull" electronic effect. This polarization of the molecule can significantly influence its chemical and physical properties, including its absorption spectrum and reactivity in cycloaddition reactions.
Electrochemical Properties and Redox Behavior
The electrochemical behavior of this compound is expected to be rich and complex due to the presence of multiple redox-active centers: the quinone system, the nitro group, and to a lesser extent, the amino group. The redox properties are typically investigated using techniques such as cyclic voltammetry.
Naphthoquinones generally exhibit two reversible one-electron reduction steps in aprotic media, corresponding to the formation of the semiquinone radical anion and the dianion. nih.gov The reduction potentials are highly sensitive to the nature of the substituents on the ring.
Cyclic voltammetry studies of various amino- and chloro-substituted naphthoquinone-amino acid derivatives have shown that electron-accepting substituents facilitate the reduction processes, resulting in more positive half-wave potentials (E₁/₂). nih.gov
Below is a table illustrating the effect of substituents on the half-wave potentials of some 1,4-naphthoquinone derivatives, providing a basis for estimating the electrochemical behavior of this compound.
| Compound | Substituents | E₁/₂ (V) vs. Ag/Ag⁺ (approx.) |
|---|---|---|
| 1,4-Naphthoquinone | - | -0.9 and -1.6 |
| 2,3-Dichloro-1,4-naphthoquinone | 2,3-Dichloro | -0.65 and -1.37 |
| Naphthoquinone-amino acid derivatives | 2-Amino acid | ~ -1.24 |
| Chloro-naphthoquinone-amino acid derivatives | 2-Amino acid, 3-Chloro | ~ -1.12 |
Based on this data, it can be inferred that the strong electron-withdrawing nitro group in this compound would likely result in a half-wave potential that is significantly more positive than that of the amino acid derivatives, indicating a greater ease of reduction. The nitro group itself is also electrochemically active and can undergo reduction, which may add further complexity to the cyclic voltammogram.
Further Chemical Transformations of the Functionalized Core
The functionalized core of this compound offers multiple sites for further chemical transformations, enabling the synthesis of a diverse range of derivatives.
Naphthoquinone systems are known to participate in various cycloaddition reactions, acting as dienophiles in Diels-Alder reactions or as dipolarophiles in 1,3-dipolar cycloadditions. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the double bond of the quinone ring in this compound significantly influences its reactivity in such reactions.
While specific examples involving this compound are scarce, the general reactivity of related systems provides valuable insights. For instance, 2,3-dicyano-1,4-naphthoquinone (B85539) has been utilized as a dienophile in Diels-Alder reactions. researchgate.net Furthermore, 5-nitro-2-pyridones, which contain a nitro group on a heterocyclic ring, act as dienophiles in Diels-Alder reactions with electron-rich dienes to form fused aza-heterocycles. nih.gov A highly efficient method for synthesizing 1,4-benzodiazepin-3-ones involves a [4+3]-cycloaddition reaction between 2-amino-β-nitrostyrenes and α-bromohydroxamate. mdpi.com
1,3-dipolar cycloadditions are another important class of reactions for synthesizing five-membered heterocycles. wikipedia.orgchesci.com These reactions involve a 1,3-dipole reacting with a dipolarophile. organic-chemistry.org The electron-deficient double bond of the naphthoquinone core in this compound could potentially act as a dipolarophile. For example, 3-aroyl-2-arylaziridines have been shown to undergo 1,3-dipolar cycloadditions with 1-nitroso-2-naphthol. researchgate.net
The selective functionalization of the this compound system can be achieved by targeting the amino group, the nitro group, or the aromatic rings. The reactivity of each site can be modulated by the choice of reagents and reaction conditions.
The amino group can potentially undergo acylation, alkylation, or diazotization reactions. For instance, in the synthesis of related compounds, the α-amino group of amino acid derivatives linked to a naphthoquinone core has been functionalized by acylation with various carboxylic acids. nih.gov The nucleophilicity of the amino group in this compound would be reduced due to the electron-withdrawing effect of the adjacent nitro group and the quinone ring.
The nitro group is a versatile functional group that can be reduced to an amino group, which can then be further modified. The electrochemical reduction of a nitro group to an amino group on an electrode surface is a common strategy in the development of electrochemical sensors. researchgate.net Chemical reduction of aromatic nitro compounds to their corresponding amino derivatives can be achieved using various reagents.
Furthermore, the naphthoquinone ring itself can undergo nucleophilic substitution reactions. For example, 2,3-dichloro-1,4-naphthoquinones are known to react with various nucleophiles, leading to the substitution of the chlorine atoms. researchgate.net While this compound does not have leaving groups at these positions, the principle of nucleophilic addition to the quinone ring remains relevant.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
No experimental or theoretical NMR data for 2-Amino-3-nitronaphthoquinone has been found. An analysis would typically involve the assignment of proton and carbon signals and the use of two-dimensional techniques to confirm the structure.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
Specific chemical shift assignments for this compound are not available. A hypothetical analysis would predict signals for the aromatic protons on the benzo-fused ring and the amine protons. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons, the carbons bearing the amino and nitro groups, and the carbons of the aromatic ring. libretexts.orglibretexts.orgyoutube.com
Hypothetical ¹H and ¹³C NMR Data Table for this compound No data available.
Application of Two-Dimensional NMR Techniques for Structural Confirmation
Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule. mdpi.com However, no such studies have been reported for this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Specific IR and Raman spectra for this compound are not documented in the available literature. These techniques are crucial for identifying the characteristic functional groups within a molecule.
Elucidation of Characteristic Functional Group Modes
A general analysis of related compounds suggests which vibrational modes would be expected. scielo.br For this compound, key vibrational modes would include:
N-H stretching of the primary amine group.
N-O stretching (symmetric and asymmetric) of the nitro group.
C=O stretching of the two carbonyl groups in the quinone ring.
C=C stretching of the aromatic and quinoid rings.
Hypothetical Vibrational Spectroscopy Data Table for this compound No data available.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation
While mass spectrometry is a standard technique for determining molecular weight and fragmentation patterns, specific data for this compound is unavailable.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. Analysis of the fragmentation pattern in MS/MS studies would provide insight into the molecule's structure and stability. nih.gov Common fragmentation pathways for related nitroaromatic and aminoquinone compounds often involve the loss of small neutral molecules like CO, NO, or NO₂. libretexts.orgyoutube.comyoutube.comlibretexts.org However, the specific fragmentation pathway for this compound has not been reported.
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) on the naphthoquinone scaffold gives rise to a complex and informative absorption spectrum.
The UV-Vis spectrum of aminonaphthoquinone derivatives is characterized by absorptions corresponding to π→π* and n→π* electronic transitions. The core chromophore is the naphthoquinone ring system itself. However, the substituents at the 2- and 3-positions significantly modulate its properties.
The amino group acts as an auxochrome, an electron-donating group that, when attached to a chromophore, alters both the wavelength and intensity of the absorption maxima. Conversely, the nitro group is a potent electron-withdrawing group. This "push-pull" configuration, where an electron donor and an electron acceptor are conjugated, typically results in a strong intramolecular charge transfer (ICT) band. This ICT transition involves the migration of electron density from the amino group across the π-system to the nitro group and the quinone carbonyls upon photoexcitation.
This phenomenon is expected to cause a significant bathochromic shift (red shift) of the longest-wavelength absorption band into the visible region of the electromagnetic spectrum, rendering the compound colored. For instance, studies on other 2-donor substituted 1,4-naphthoquinones confirm that the first π→π* transition involves electron-density migration from the donor atom to the quinone system mdpi.com. The presence of both donating and withdrawing groups is known to produce bathochromic shifts mdpi.com.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Spectral Region | Characteristics |
|---|---|---|---|
| π → π* | π (HOMO) → π* (LUMO) | UV and Visible | High intensity (large ε). Responsible for the primary color. Involves the entire conjugated system. |
| n → π* | Non-bonding (O, N) → π* (LUMO) | Visible | Lower intensity (small ε). Often appears as a shoulder on the main π→π* band. |
Spectroelectrochemistry combines electrochemical methods with spectroscopy to simultaneously obtain information about a substance's redox state and its spectral properties. For a redox-active molecule like this compound, in-situ UV-Vis spectroelectrochemistry is invaluable for characterizing the electronic structure of its reduced and oxidized forms.
Studies on analogous N- and O-substituted 5-nitro-1,4-naphthoquinones have established a general redox mechanism that can be extrapolated to this compound cas.org. The electrochemical reduction is expected to occur in distinct steps:
First Reduction: A reversible one-electron reduction of the quinone system to form a radical anion (semiquinone).
Second Reduction: A further reversible one-electron reduction of the semiquinone to form a dianion (hydroquinone).
Third Reduction: An irreversible reduction of the nitro group at more negative potentials.
Each of these redox events causes a dramatic change in the molecule's electronic structure and, consequently, its UV-Vis absorption spectrum. By applying a controlled potential and recording the corresponding spectra, one can monitor the disappearance of the parent compound's absorption bands and the appearance of new bands corresponding to the radical anion and dianion species. These spectral changes often result in distinct color changes, a property that is of interest for applications in electrochromic devices cas.org. The reversibility of the quinone-based reductions indicates that the initial molecular structure and color can be restored upon re-oxidation cas.org.
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction study would provide the unambiguous molecular structure of this compound. While a crystal structure for the specific target compound is not available in the consulted databases, analysis of a closely related compound, 2-anilino-1,4-naphthoquinone , can serve as an illustrative example of the data obtained.
For 2-anilino-1,4-naphthoquinone, the crystal structure was solved and revealed key structural parameters researchgate.net. Such an analysis for this compound would similarly elucidate the planarity of the naphthoquinone ring system, the precise bond lengths of the C-N, N-O, and C=O bonds, and the torsion angles between the substituents and the ring. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups and π-π stacking between the aromatic rings, which govern the crystal packing.
Table 2: Illustrative Crystallographic Data for the Related Compound 2-Anilino-1,4-naphthoquinone researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₁NO₂ |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a (Å) | 3.7617(3) |
| b (Å) | 12.9267(10) |
| c (Å) | 23.4609(17) |
| β (°) | 92.337(3) |
| Volume (ų) | 1139.87(15) |
This type of data is fundamental for understanding structure-property relationships and for computational modeling studies.
Following a comprehensive search for scientific literature, it has been determined that detailed computational and theoretical characterization studies specifically focused on the compound “this compound” are not available in the public domain. The requested in-depth data for the specified outline—including Density Functional Theory (DFT) calculations, geometry optimization, Frontier Molecular Orbital (FMO) analysis, vibrational frequencies, reactivity indices, and post-Hartree-Fock methodologies—could not be located for this specific molecule.
Research in this area has predominantly focused on structurally similar compounds, such as 2-amino-3-chloro-1,4-naphthoquinone and various aminonitropyridine derivatives. While the computational methods outlined in the request are standard for theoretical chemistry, the specific quantitative results (e.g., bond lengths, orbital energies, vibrational wavenumbers) are highly dependent on the exact molecular structure. The substitution of a chloro group with a nitro group significantly alters the electronic properties of the molecule, making it scientifically inaccurate to extrapolate data from one compound to the other.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for "this compound" based on the currently available scientific literature.
Computational Chemistry and Theoretical Characterization
Computational Mechanistic Studies
Transition State Characterization and Reaction Pathway Elucidation
The elucidation of reaction pathways and the characterization of transition states are fundamental aspects of computational chemistry that provide insights into the reactivity of a molecule. For 2-amino-3-nitronaphthoquinone, a key reaction of interest would be nucleophilic aromatic substitution, a common reaction for naphthoquinone derivatives.
Computational studies on the nucleophilic substitution reactions of similar compounds, such as 2,3-dichloro-1,4-naphthoquinone, reveal the utility of theoretical calculations in understanding these mechanisms. The reaction of this compound with a nucleophile would likely proceed through a Meisenheimer complex, a negatively charged intermediate. The stability of this intermediate is crucial in determining the reaction rate. The presence of the electron-withdrawing nitro group at the C3 position is expected to stabilize this intermediate, thereby facilitating the substitution reaction.
The reaction pathway could be modeled using computational methods to identify the transition state, which represents the highest energy point along the reaction coordinate. The geometry and energy of the transition state are critical for calculating the activation energy of the reaction.
Illustrative Data on a Hypothetical Nucleophilic Substitution Reaction:
| Parameter | Value |
| Reaction | Nucleophilic attack at C2 |
| Reactants Energy (Hartree) | -XXX.XXXX |
| Transition State Energy (Hartree) | -YYY.YYYY |
| Product Energy (Hartree) | -ZZZ.ZZZZ |
| Activation Energy (kcal/mol) | ΔE‡ |
| Reaction Enthalpy (kcal/mol) | ΔHrxn |
Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from a computational study of a reaction pathway for this compound.
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)
The presence of both an amino (-NH2) group and a nitro (-NO2) group on the naphthoquinone scaffold of this compound suggests the potential for significant intramolecular interactions, most notably hydrogen bonding. These interactions can have a profound impact on the molecule's conformation, stability, and electronic properties.
An intramolecular hydrogen bond could form between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. The strength of this hydrogen bond can be investigated using computational methods such as Atoms in Molecules (AIM) theory. AIM analysis can characterize the bond critical points (BCPs) between the interacting atoms, providing quantitative measures of the interaction strength.
Theoretical studies on other molecules containing both amino and nitro groups have shown that such intramolecular hydrogen bonds can lead to a more planar molecular structure and influence the electronic charge distribution. The strength of the hydrogen bond is influenced by the electronic nature of the substituents and the geometry of the molecule.
Illustrative Data from a Hypothetical AIM Analysis of Intramolecular Hydrogen Bonding:
| Interaction | Bond Distance (Å) | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) |
| N-H···O | X.XXX | Y.YYY | Z.ZZZ |
Note: This table presents hypothetical data to illustrate the parameters that would be calculated in a computational investigation of intramolecular hydrogen bonding in this compound.
Applications in Advanced Organic Synthesis Methodologies
Role as Versatile Building Blocks and Synthetic Intermediates
Precursors for Complex Heterocyclic Systems
Information not available in the reviewed sources.
Diversification and Scaffold Decoration in Organic Transformations
Information not available in the reviewed sources.
Development of Novel Synthetic Routes and Reactions
Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Information not available in the reviewed sources.
Applications in Materials Science and Functional Technologies
Optoelectronic and Display Technologies
The ability of certain molecules to change their optical properties in response to an electrical stimulus is the basis for electrochromic and display technologies. Research into naphthoquinone derivatives suggests potential applications in this domain.
Studies on related N-,O-substituted-5-Nitro-1,4-naphthoquinones have shown that these molecules undergo distinct spectral and color changes during redox reactions. These observations indicate a potential for this class of compounds to be utilized in display technologies. The electrochemical processes induce changes in the electronic state of the molecules, leading to alterations in their absorption of visible light and, consequently, a change in color. While direct studies on 2-amino-3-nitronaphthoquinone are limited in this context, the behavior of similar nitronaphthoquinone (B8798351) derivatives suggests that it could serve as a chromogenic component in electrochromic devices.
The working principle of an electrochromic device involves the application of a voltage to an electrochromic material, which causes it to switch between a transparent and a colored state. The performance of such devices is characterized by several key parameters, as detailed in the table below.
| Parameter | Description | Relevance to Naphthoquinone Derivatives |
| Contrast Ratio | The ratio of the transmittance in the bleached state to that in the colored state. | The distinct color changes observed in nitronaphthoquinones suggest the potential for high contrast ratios. |
| Switching Speed | The time required for the material to change from one state to the other. | The kinetics of the redox reactions of the naphthoquinone core would determine the switching speed. |
| Coloration Efficiency | The change in optical density per unit of charge injected. | The inherent molar absorptivity of the different redox states of the molecule influences this parameter. |
| Cyclic Stability | The ability of the material to withstand repeated switching cycles without degradation. | The chemical reversibility of the redox processes in nitronaphthoquinones is crucial for long-term stability. researchgate.net |
Chemical Sensing and Probe Development
The reactivity of the this compound scaffold makes it a candidate for the development of chemical sensors and analytical probes. The interaction of the molecule with specific analytes can lead to measurable changes in its optical or electrochemical properties.
Derivatization is a technique used in analytical chemistry to convert an analyte into a product that is easier to detect or separate. Reagents that react with specific functional groups to produce a colored or fluorescent product are particularly valuable. For instance, 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128) reacts with primary and secondary amines to form intensely colored red products. researchgate.net This reaction provides a basis for a colorimetric test for resin-bound amines. researchgate.net
This principle can be extended to this compound, where the amino group can be modified to create a reactive site for specific analytes. The inherent color of the nitronaphthoquinone core would serve as a chromogenic reporter. The table below outlines the key features of an ideal derivatization reagent for chemical sensing.
| Feature | Description | Potential of this compound |
| Selectivity | The reagent should react with a specific analyte or functional group. | The amino group can be functionalized to impart selectivity for various analytes. |
| Sensitivity | The reaction should produce a significant and easily detectable signal. | The nitro and amino groups influence the electronic properties, potentially leading to a strong chromogenic or fluorogenic response upon reaction. |
| Reaction Kinetics | The derivatization reaction should be rapid and proceed to completion under mild conditions. | The reactivity of the naphthoquinone ring can be tuned by its substituents. |
| Product Stability | The resulting derivative should be stable under the conditions of analysis. | The stability of the resulting adduct is crucial for reliable quantification. |
Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. The design of such probes often involves a fluorophore (the signaling unit) and a recognition unit (the analyte binding site). The interaction between the analyte and the recognition unit triggers a change in the photophysical properties of the fluorophore.
Several mechanisms can be employed in the design of fluorescent probes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). For probes based on quinone structures, the PET mechanism is often relevant. In a PET-based sensor, the fluorescence of the fluorophore is initially quenched by a nearby electron-rich or electron-poor moiety. Upon analyte binding, the PET process is inhibited, leading to a "turn-on" of fluorescence.
While specific applications of this compound as a fluorescent probe are not extensively documented, the principles of probe design can be applied to its structure. The naphthoquinone core can act as a signaling unit, and the amino group can be modified to serve as a recognition site for various analytes, such as metal ions or biologically relevant molecules. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been used as a fluorescent probe for the detection of biothiols, where the interaction leads to a significant enhancement in fluorescence intensity. nih.gov
The following table summarizes key design principles for fluorescent probes and their potential relevance to a this compound-based system.
| Design Principle | Mechanism | Application Example with Quinone-related Structures |
| Photoinduced Electron Transfer (PET) | Analyte binding modulates the efficiency of electron transfer between a donor and an acceptor, affecting fluorescence. | A Tb(III) complex linked to a maleimide (B117702) group (a Michael acceptor) shows quenched luminescence, which is recovered upon reaction with a thiol. rsc.org |
| Intramolecular Charge Transfer (ICT) | Analyte interaction alters the electron distribution within the probe, leading to a shift in the emission wavelength. | Probes where analyte binding changes the electron-donating or -withdrawing nature of a substituent, causing a colorimetric and fluorometric response. |
| Reaction-Based Probes | An irreversible chemical reaction between the probe and the analyte generates a fluorescent product. | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) reacts with biothiols, resulting in a product with high fluorescence intensity. nih.gov |
Future Research Directions and Emerging Trends
Targeted Synthesis of Novel 2-Amino-3-nitronaphthoquinone Architectures
Future synthetic efforts are expected to move beyond traditional methods towards more targeted and efficient strategies for creating novel this compound architectures with tailored properties. The incorporation of diverse functionalities is a key area of interest, as the introduction of different amino groups can significantly influence the molecule's biological and material properties. scielo.org.co
One promising direction is the use of microwave-assisted synthesis, which has been shown to be an effective method for producing amino acid-naphthoquinone derivatives with high yields of 79–91%. nih.gov This approach offers advantages in terms of reaction time and efficiency compared to conventional heating methods. Further exploration of alternative energy sources, such as ultrasound irradiation, is also a viable avenue for optimizing synthetic protocols. nih.gov
The development of novel catalytic systems is another critical area. For instance, the use of superparamagnetic recyclable nanocatalysts has been demonstrated for the synthesis of related 2-amino-3-cyanopyridine (B104079) derivatives, offering benefits such as easy separation and reusability. orgchemres.org Adapting such catalytic systems for the synthesis of this compound derivatives could lead to more sustainable and cost-effective manufacturing processes.
Future research will likely focus on the following:
Diversification of the Amino Substituent: Introducing a wide range of primary and secondary amines to the naphthoquinone core to create a library of derivatives with varied electronic and steric properties. researchgate.netbeilstein-journals.org
Solid-Phase Synthesis: Exploring solid-phase synthesis techniques to facilitate the rapid generation and screening of libraries of this compound analogs. researchgate.net
Advanced Spectroscopic Probes for Mechanistic Interrogation
A deeper understanding of the reaction mechanisms and structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Advanced spectroscopic techniques are indispensable tools in this endeavor.
While standard techniques like FTIR, Raman, and UV-Vis spectroscopy have been used to characterize related amino-naphthoquinone derivatives, future research will likely employ more sophisticated methods to probe reaction intermediates and excited states. scielo.br For example, time-resolved spectroscopy could be used to study the photophysical properties and reaction dynamics of these compounds.
The application of two-dimensional NMR techniques, such as COSY, has been valuable in characterizing new regioisomers of related compounds and will continue to be essential for the unambiguous structure determination of novel this compound architectures. researchgate.net
Emerging trends in this area include:
In-situ Spectroscopic Monitoring: Utilizing techniques like in-situ FTIR or Raman spectroscopy to monitor reaction progress in real-time, providing valuable insights into reaction kinetics and mechanisms.
Advanced Mass Spectrometry: Employing techniques such as matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the sensitive detection and characterization of synthetic intermediates and products. sigmaaldrich.com
Single-Crystal X-ray Diffraction: This technique will remain the gold standard for determining the precise three-dimensional structure of new derivatives, providing crucial information on intermolecular interactions like hydrogen bonding. scielo.brmdpi.com
| Spectroscopic Technique | Information Gained | Reference |
| FTIR Spectroscopy | Identification of functional groups (e.g., N-H stretching) and intermolecular interactions. | scielo.br |
| Raman Spectroscopy | Vibrational modes and molecular structure confirmation. | scielo.br |
| UV-Vis Spectroscopy | Electronic transitions and molar absorptivity. | scielo.br |
| 2D NMR (COSY) | Correlation of protons for structural elucidation of regioisomers. | researchgate.net |
| X-ray Diffraction | Precise molecular geometry and crystal packing. | scielo.brmdpi.com |
Synergistic Experimental and Computational Research Approaches
The integration of computational chemistry with experimental studies offers a powerful synergy for accelerating the discovery and development of new this compound-based materials. rsc.org Density Functional Theory (DFT) calculations have proven to be a valuable tool for understanding the electronic structure, vibrational modes, and reactivity of related naphthoquinone derivatives. scielo.br
Future research will likely see an increased use of computational screening to predict the properties of novel this compound architectures before their synthesis. This in silico approach can help prioritize synthetic targets with the most promising characteristics for a given application. For instance, computer programs can be used to predict the biological activity spectra of new derivatives, guiding experimental testing towards the most promising candidates. ktu.lt
Molecular docking studies can provide insights into the binding modes of these compounds with biological targets, which is particularly relevant for applications in medicinal chemistry. researchgate.net Furthermore, computational analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential can offer a deeper understanding of the reactivity and intermolecular interactions of these molecules. mdpi.com
Key areas for future synergistic research include:
Predictive Modeling: Developing accurate computational models to predict the electronic, optical, and material properties of new derivatives.
Mechanistic Elucidation: Using computational methods to model reaction pathways and transition states, complementing experimental kinetic studies.
Structure-Activity Relationship (SAR) Studies: Combining experimental screening data with computational descriptors to build robust SAR models for the rational design of more potent and selective compounds. ktu.lt
Exploration of New Applications in Functional Materials
While much of the research on amino-naphthoquinones has focused on their biological activities, there is a growing interest in exploring their potential in the field of functional materials. The redox properties of the naphthoquinone core, combined with the tunability offered by the amino and nitro substituents, make these compounds attractive candidates for a range of material science applications.
A particularly promising area is in electrochemical energy storage. For example, a related compound, 2-amino-3-chloro-1,4-naphthoquinone, has been covalently grafted onto graphene nanosheets to create an electrode material for supercapacitors. researchgate.net This functionalized material exhibited a high specific capacitance and excellent rate capability, demonstrating the potential of amino-naphthoquinones in this domain. researchgate.net The introduction of the nitro group in this compound could further enhance these properties due to its electron-withdrawing nature.
Another potential application is in the development of colorimetric sensors. The reaction of related 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128) with amines leads to the formation of intensely colored products, suggesting their utility as a sensitive test for amino groups. researchgate.net This principle could be adapted to design sensors for various analytes.
Future research in this area will likely focus on:
Energy Storage Materials: Designing and synthesizing novel this compound derivatives for use as electrode materials in batteries and supercapacitors.
Organic Electronics: Investigating the semiconductor properties of these compounds for potential applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Nonlinear Optical Materials: Exploring the potential of these molecules in display technologies due to their distinct spectral changes during redox reactions. researchgate.net
| Potential Application | Key Property | Related Compound Example | Reference |
| Supercapacitors | Redox activity, high specific capacitance | 2-Amino-3-chloro-1,4-naphthoquinone | researchgate.net |
| Colorimetric Sensors | Formation of colored products upon reaction | 2,3-dichloro-5-nitro-1,4-naphthoquinone | researchgate.net |
| Display Technologies | Distinct spectral changes during redox reactions | Nitro-naphthoquinone derivatives | researchgate.net |
Q & A
Q. What experimental methods are recommended for synthesizing 2-amino-3-nitronaphthoquinone derivatives?
A common approach involves reacting halogenated naphthoquinones (e.g., 2,3-dichloro-1,4-naphthoquinone) with substituted amines under controlled conditions. For example, trifluoromethyl-substituted aryl amines can undergo nucleophilic substitution to yield thio-substituted aminonaphthoquinones, as demonstrated in synthetic protocols using refluxing ethanol and catalytic acid . Standardized procedures for purity assessment (e.g., HPLC, NMR) should accompany synthesis to validate structural integrity .
Q. How can the electronic and structural properties of this compound be characterized?
Combined computational and experimental methods are critical. Density functional theory (DFT) at the B3PW91/6-31+G(d) level can predict intramolecular hydrogen bonding and charge distribution, while X-ray crystallography resolves intermolecular interactions (e.g., non-classical H-bonds). Electrochemical profiling via cyclic voltammetry (CV) and differential pulse voltammetry (DPV) reveals redox behavior, typically showing two monoelectronic reduction peaks corresponding to quinone moieties .
Q. What are the solubility and handling considerations for this compound?
The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, chloroform). Storage at -20°C in desiccated conditions is recommended to prevent degradation. Contamination risks during handling necessitate inert atmosphere protocols and glovebox use .
Advanced Research Questions
Q. How do researchers design assays to evaluate the biological activity of this compound derivatives?
Anti-tumor activity is often assessed using NF-κB inhibition assays in HepG2 cells. Dose-response studies (1–64 µM) over 24 hours measure IC₅₀ values, while Western blotting tracks IκB-α phosphorylation and p65 nuclear translocation. Parallel cytotoxicity assays (e.g., MTT) ensure selectivity . Electrochemical data may correlate redox potential with bioactivity, as seen in hydroxynaphthoquinone derivatives .
Q. How can contradictory findings in biological activity studies be resolved?
Discrepancies may arise from divergent redox behavior or substituent effects. For example, electron-withdrawing groups (e.g., -NO₂) enhance quinone electrophilicity, altering interaction with cellular targets. Comparative studies using isosteric analogs (e.g., 2-amino-3-chloro-1,4-naphthoquinone) can isolate structural contributors to activity .
Q. What methodologies validate structure-activity relationships (SAR) in naphthoquinone derivatives?
SAR analysis integrates synthetic modifications (e.g., substituent variation at C-2/C-3) with electrochemical profiling and biological screening. For instance, 3-(aminomethyl) derivatives exhibit enhanced cytotoxicity correlated with lower reduction potentials, suggesting redox cycling as a mechanistic driver . Multivariate statistical modeling (e.g., QSAR) further quantifies substituent contributions .
Q. Which analytical techniques ensure purity and stability of this compound in long-term studies?
High-purity batches (>98%) are confirmed via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry. Stability under thermal stress is assessed using thermogravimetric analysis (TGA), while photodegradation studies employ UV-Vis spectroscopy. Storage stability data at -20°C over 6–12 months are critical for reproducibility .
Methodological Considerations
Q. What strategies mitigate experimental artifacts in electrochemical studies of naphthoquinones?
Use degassed solvents (e.g., acetonitrile with 0.1 M TBAPF₆) to avoid oxygen interference. Internal standards (e.g., ferrocene/ferrocenium) calibrate potentials, while controlled scan rates (50–200 mV/s) minimize capacitive currents. Triplicate measurements ensure reproducibility .
Q. How are computational models optimized for predicting naphthoquinone reactivity?
Basis sets (e.g., 6-31+G(d)) and solvent continuum models (e.g., PCM for DMSO) improve accuracy. Vibrational frequency calculations confirm stationary points as minima (no imaginary frequencies). Correlating computed HOMO-LUMO gaps with experimental redox potentials validates model reliability .
Q. What comparative frameworks assess this compound against analogs like lawsone derivatives?
Parallel assays evaluating ROS generation, DNA intercalation, and mitochondrial membrane disruption identify mechanistic differences. For example, 2-hydroxy-1,4-naphthoquinone (lawsone) lacks the amino-nitro motif, reducing electrophilicity and altering biological target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
